Product packaging for 1-Tert-butyl-3-iodobicyclo[1.1.1]pentane(Cat. No.:)

1-Tert-butyl-3-iodobicyclo[1.1.1]pentane

Cat. No.: B12277507
M. Wt: 250.12 g/mol
InChI Key: ZWACAJBNFQIWGZ-UHFFFAOYSA-N
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Description

1-Tert-butyl-3-iodobicyclo[1.1.1]pentane is a chemical building block of significant interest in medicinal chemistry and drug discovery. It belongs to the class of Bicyclo[1.1.1]pentanes (BCPs), which are highly valued as three-dimensional bioisosteres. BCP fragments are widely used to replace traditional structural units such as tert -butyl groups, alkynes, and 1,4-disubstituted arenes in drug candidates . This substitution can impart improved physicochemical properties to potential therapeutics, including enhanced metabolic stability, superior aqueous solubility, and increased membrane permeability . The iodine substituent on the BCP core provides a versatile handle for further functionalization, allowing researchers to incorporate this rigid, sp3-rich scaffold into more complex molecules via various cross-coupling and substitution reactions . This makes this compound a critical intermediate for the synthesis of novel active pharmaceutical ingredients (APIs) and high-value commodity chemicals, enabling the exploration of underexplored chemical space in industrial and academic research . This product is intended for research applications and is strictly for laboratory use. It is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15I B12277507 1-Tert-butyl-3-iodobicyclo[1.1.1]pentane

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-tert-butyl-3-iodobicyclo[1.1.1]pentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15I/c1-7(2,3)8-4-9(10,5-8)6-8/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWACAJBNFQIWGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C12CC(C1)(C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations and Reaction Pathways

Elucidation of Reaction Mechanisms in Bicyclo[1.1.1]pentane Transformations

The unique, highly strained structure of the bicyclo[1.1.1]pentane (BCP) cage, particularly in its precursor [1.1.1]propellane, dictates its reactivity. The transformations involving BCPs, such as the formation and functionalization of 1-tert-butyl-3-iodobicyclo[1.1.1]pentane, proceed through distinct mechanistic pathways involving radical, carbocationic, or anionic intermediates. The high strain energy of the BCP framework is a critical factor influencing the kinetics of these reactions. acs.orgnih.gov

Radical-mediated reactions are a predominant method for the synthesis of 1,3-disubstituted BCPs from [1.1.1]propellane. acs.org The process is initiated by the generation of a radical species which then adds to the highly reactive central C1–C3 bond of [1.1.1]propellane. This addition is driven by the release of significant ring strain, leading to the formation of a bridgehead bicyclo[1.1.1]pentyl (BCP) radical intermediate. nih.govnih.govox.ac.uk

The propagation phase of the chain reaction involves this BCP radical abstracting an atom or group from a suitable precursor to yield the final product and regenerate a radical that continues the chain cycle. nih.govacs.org For instance, in the synthesis of a 3-substituted 1-iodobicyclo[1.1.1]pentane, a carbon-centered radical (R•) adds to [1.1.1]propellane to form an R-BCP• radical. This intermediate then abstracts an iodine atom from an organoiodide (R'-I) or molecular iodine (I₂) to furnish the 1-iodo-3-R-bicyclo[1.1.1]pentane product and a new radical (R'•) to perpetuate the radical chain. thieme-connect.com

Photoredox catalysis is frequently employed to generate the initial radicals under mild conditions. acs.orgnih.gov For example, an iridium-based photocatalyst can facilitate the formation of a pyridyl radical from 4-iodopyridine; this radical then adds to [1.1.1]propellane. The subsequent propagation step is an iodine atom abstraction from another molecule of 4-iodopyridine, which is calculated to be the rate-limiting step in the atom transfer radical addition (ATRA) process. acs.org Similarly, iron-catalyzed systems can be used in multicomponent radical cross-coupling reactions to generate diverse BCP derivatives. nih.govfrontiersin.org

StepDescriptionKey IntermediateExample Reaction
InitiationGeneration of an initial radical (R•) often via photoredox catalysis or a chemical initiator (e.g., triethylborane). acs.orgnih.govAlkyl, Aryl, or Heteroatom-centered radical (R•)Photocatalytic generation of a tert-butyl radical from a suitable precursor.
Propagation 1Strain-releasing addition of the radical (R•) to the central C1-C3 bond of [1.1.1]propellane. nih.govnih.gov1-R-3-bicyclo[1.1.1]pentyl radical (R-BCP•)tert-butyl radical + [1.1.1]propellane → 1-tert-butyl-3-bicyclo[1.1.1]pentyl radical.
Propagation 2The BCP radical abstracts an atom/group (e.g., iodine) from a donor molecule to form the product and a new radical. acs.orgthieme-connect.comChain-carrying radical1-tert-butyl-3-bicyclo[1.1.1]pentyl radical + I₂ → this compound + I•.

The formation of bicyclo[1.1.1]pentyl cations is generally challenging due to their inherent instability, which often leads to decomposition or rearrangement. nih.govchemrxiv.org However, evidence suggests their transient formation as key intermediates in certain nucleophilic substitution reactions, particularly with substrates like 1-iodo-3-substituted-BCPs. thieme-connect.comsci-hub.se

Reactions involving the nucleophilic substitution of 1,3-diiodobicyclo[1.1.1]pentane (DIBCP) with nucleophiles such as pyridines are proposed to proceed through a stabilized carbocation intermediate. acs.orgnih.gov Computational analysis suggests that the reaction involves the formation of a pyridine-iodine-BCP complex, which then undergoes addition by a second pyridine (B92270) nucleophile to form the final pyridinium (B92312) salt, a process that stabilizes the key carbocationic intermediate. acs.orgnih.gov The observation of such reactions provides evidence for the existence of a relatively stable 3-iodo-1-bicyclo[1.1.1]pentyl cation. researchgate.net

The solvolysis of 1-iodobicyclo[1.1.1]pentyl derivatives can also proceed via an Sₙ1-type mechanism involving heterolysis of the carbon-iodine bond to generate a bridgehead carbocation. thieme-connect.comchemrxiv.org This reactivity highlights a pathway distinct from direct nucleophilic attack at the bridgehead carbon. However, these cationic intermediates are prone to rapid fragmentation to form bicyclo[1.1.0]butyl-1-carbinyl cations, indicating that the BCP cation itself is often not a viable, isolable species. nih.govnih.gov

Bicyclo[1.1.1]pentyl anions can be generated and utilized as potent nucleophiles. A common route involves the addition of organometallic reagents, such as organolithiums or Grignard reagents, to [1.1.1]propellane. acs.org This addition forms a bridgehead BCP carbanion, which can then be trapped by various electrophiles. acs.orgupenn.edu

Alternatively, for a pre-formed BCP scaffold like this compound, a metal-halogen exchange reaction provides a direct route to the corresponding anion. thieme-connect.comsci-hub.se For example, reacting 1,3-diiodobicyclo[1.1.1]pentane with n-butyl- or tert-butyllithium (B1211817) results in a halogen-lithium exchange, generating a bicyclo[1.1.1]pentyl anion. sci-hub.se This intermediate can then participate in further reactions.

The 3-tert-butyl-1-bicyclo[1.1.1]pentyl anion has been prepared via fluoride-induced desilylation of 1-tert-butyl-3-(trimethylsilyl)bicyclo[1.1.1]pentane. researchgate.net The acidity of the conjugate acid, 1-tert-butylbicyclo[1.1.1]pentane, was determined, providing insight into the stability and reactivity of the corresponding anion. researchgate.netacs.org The reactivity of these anionic BCP intermediates has been harnessed in various synthetic applications, including their addition to electrophiles like iodobenzene (B50100) or isopropyl pinacol (B44631) borate (B1201080) (i-PrOBpin) to create difunctionalized BCPs. acs.orgrsc.org

The exceptional reactivity of [1.1.1]propellane, the primary precursor for BCPs, is fundamentally governed by its immense strain energy, estimated to be around 66.6 kcal/mol. acs.org The central, inverted C1-C3 bond is particularly weak and reactive. ox.ac.uk Cleavage of this inter-bridgehead bond during a reaction releases a substantial amount of this strain, providing a powerful thermodynamic driving force that significantly accelerates reaction rates. nih.govacs.org

This strain-release principle is the cornerstone of BCP chemistry. It explains why [1.1.1]propellane reacts readily with a wide array of reagents, including radicals, anions, and even some electrophiles, under conditions where less-strained hydrocarbons would be inert. acs.orgnih.gov The addition of a radical to [1.1.1]propellane, for example, is a highly exothermic step due to this strain release, which facilitates the subsequent propagation steps in a radical chain reaction. nih.govacs.org Similarly, the addition of nucleophiles to form BCP anions is driven by the same energetic relief. rsc.org The inherent instability of the BCP scaffold also explains why some derivatives, particularly those with "push-pull" electronic substitution patterns at the bridgeheads, are prone to ring-opening reactions, as this also leads to a release of ring strain. chemrxiv.org

Catalysis and Ligand Effects in Bicyclo[1.1.1]pentane Synthesis

The synthesis of functionalized bicyclo[1.1.1]pentanes often relies on sophisticated catalytic systems to control reactivity, selectivity, and efficiency. The design of these catalysts and the specific ligands employed are critical for achieving the desired transformations.

A variety of catalytic systems have been developed to facilitate the synthesis of BCPs. Photoredox catalysis has emerged as a particularly powerful tool, enabling the use of visible light to generate radical intermediates under mild conditions. nih.gov Iridium-based complexes and organic dyes are commonly used as photocatalysts to initiate radical additions to [1.1.1]propellane. ox.ac.ukrsc.org

Transition metal catalysis beyond photoredox systems is also crucial. Iron-catalyzed multicomponent reactions allow for the rapid assembly of complex BCP structures from simple starting materials. frontiersin.orgchemrxiv.org For example, an iron-catalyzed cross-coupling between an alkyl halide, [1.1.1]propellane, and a Grignard reagent can form disubstituted BCPs in a single step. chemrxiv.org Palladium catalysis is instrumental in the post-functionalization of BCPs, such as in C-H activation or cross-coupling reactions of BCP-boronates. rsc.orgrsc.org

The choice of ligand is often paramount to the success of these catalytic reactions. In iron-catalyzed dicarbofunctionalization of [1.1.1]propellane, bisphosphine ligands like 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcpe) and 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) were found to be optimal. chemrxiv.org In palladium-catalyzed C(sp³)–H activation cascades of BCP carboxylic acids, the reaction outcome is dictated by the ligand class; mono-N-protected amino acid (MPAA) ligands promote arylation, while pyridone-amine ligands lead to non-arylated lactone products. rsc.orgrsc.org This demonstrates that ligands can steer the reaction down completely different mechanistic pathways, highlighting their critical role in the design of selective BCP syntheses.

Catalytic SystemCatalyst/Ligand ExampleReaction TypeReference
Photoredox CatalysisIr(ppy)₃ / 4CzIPNRadical addition to [1.1.1]propellane ox.ac.uknih.govrsc.org
Iron CatalysisFe(acac)₃ / dppeMulticomponent radical cross-coupling chemrxiv.org
Palladium CatalysisPd(OAc)₂ / MPAA LigandsC(sp³)–H activation / Arylation rsc.orgrsc.org
Copper CatalysisCuCN / NHC LigandAsymmetric allylic alkylation of BCP-Grignard nih.gov
Cooperative CatalysisIridium (photoredox) & NHC (organocatalyst)Three-component coupling to form BCP ketones rsc.org

Influence of Ligands on Reaction Selectivity and Efficiency

In the context of copper-catalyzed multicomponent reactions involving the BCP core, ligands have been shown to be critical for preventing undesirable side reactions. nih.gov For instance, the use of diketonate ligands, such as acetylacetonate (B107027) (acac), effectively promotes the desired three-component coupling, likely by stabilizing the copper intermediates and disfavoring pathways that lead to free radical side reactions. nih.gov

For iridium-catalyzed borylation of tertiary C–H bonds in BCPs, the ancillary ligand on the iridium complex plays a key role. chemrxiv.org Studies have shown that different phenanthroline-based ligands can affect reaction kinetics. For example, reactions using 2-mphen as a ligand were found to be faster than those using tmphen, although the latter provided clearer kinetic data due to the absence of an induction period. chemrxiv.org This highlights the subtle but significant role of the ligand's electronic and steric properties in modulating the catalytic cycle.

Dirhodium catalysts are employed for C-H functionalization of BCPs, where the chiral carboxylate ligands are paramount for achieving selectivity. nsf.govspringernature.com In the C-H insertion reaction with donor/acceptor diazo compounds, the chiral dirhodium complex, Rh₂(S-TCPTAD)₄, was found to be remarkably selective, directing the functionalization exclusively to the tertiary C-H bond at the bridgehead position of the BCP core. nsf.govspringernature.com This selectivity arises from the specific geometry of the transition state enforced by the catalyst's ligand framework. springernature.com

In palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling of related iodo-BCP derivatives, phosphine (B1218219) ligands on the palladium center are essential. chemrxiv.org These ligands stabilize the palladium(0) species, facilitate the oxidative addition to the C-I bond, and participate in the subsequent steps of the catalytic cycle, enabling the formation of C-C bonds. chemrxiv.org

Table 1: Influence of Ligands on Bicyclo[1.1.1]pentane Reactions
Reaction TypeMetal CatalystLigand ExampleObserved EffectReference
Multicomponent CouplingCopperAcetylacetonate (acac)Effectively forms the desired product by avoiding free radical side reactions. nih.gov nih.gov
C-H BorylationIridium2-mphen, tmphenLigand choice influences reaction rate and kinetic profile. chemrxiv.org chemrxiv.org
C-H InsertionDirhodium(S)-TCPTADEnforces high regioselectivity for the tertiary C-H bond. nsf.govspringernature.com nsf.govspringernature.com
Sonogashira CouplingPalladiumTriphenylphosphine (implied)Enables the catalytic cycle for C-C bond formation with iodo-BCPs. chemrxiv.org chemrxiv.org

Kinetic and Thermodynamic Aspects of Bicyclo[1.1.1]pentane Reactions

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the extent to which breaking a bond to an isotopically labeled atom is involved in the rate-determining step of a reaction. wikipedia.org A KIE is the ratio of the reaction rate of a reactant with a lighter isotope to that of the same reactant with a heavier isotope (kL/kH). wikipedia.org

In the study of BCP reactions, KIEs provide insight into the transition states of key steps. For the iridium-catalyzed borylation of the bridgehead C-H bond of a BCP substrate, the KIE was measured to probe whether the C-H bond cleavage was the turnover-limiting step. chemrxiv.org Competition experiments were conducted to determine the effect. chemrxiv.org

Table 2: Kinetic Isotope Effect in BCP C-H Borylation
ReactionMethodLigandKIE Value (kH/kD)ConclusionReference
Iridium-catalyzed C-H BorylationCompetition experiments2-mphen1.1 ± 0.1C-H bond cleavage is not the turnover-limiting step. chemrxiv.org chemrxiv.org
Iridium-catalyzed C-H BorylationMeasurement of separate ratestmphen1.5 ± 0.1Confirms C-H cleavage is not rate-limiting; a later isomerization is proposed. chemrxiv.org chemrxiv.org

Thermodynamic Driving Forces for Rearrangements and Transformations

The reactivity of bicyclo[1.1.1]pentane and its derivatives is profoundly influenced by their unique thermodynamic properties, primarily stemming from significant internal strain. The formation of the BCP scaffold from its highly strained precursor, [1.1.1]propellane, is driven by a substantial release of strain energy, which serves as a powerful thermodynamic driving force for reactions that open the central C1-C3 bond of propellane. nih.govnih.gov

However, strain release alone does not fully predict reactivity; electronic delocalization also plays a crucial role in lowering activation barriers for ring-opening reactions. researchgate.netnih.gov For the BCP core itself, once formed, the structure is remarkably stable, and transformations must overcome significant energy barriers unless a thermodynamically favorable pathway is available.

A key thermodynamic parameter influencing the reactivity of this compound is the strength of its bonds. The bridgehead C-H bond in the closely related 1-tert-butylbicyclo[1.1.1]pentane has been experimentally determined to have a bond dissociation energy (BDE) of 109.7 ± 3.3 kcal/mol. researchgate.net This value is exceptionally high for a tertiary C-H bond, indicating significant thermodynamic stability. researchgate.net This inherent strength means that reactions involving the homolytic cleavage of this C-H bond require a large energy input, making such transformations challenging without a highly reactive reagent or a catalytic system that can operate via a lower-energy pathway, such as the iridium-catalyzed borylation. chemrxiv.orgresearchgate.net The strength of the C-I bond is lower, making it the more common site for transformations like nucleophilic substitution and cross-coupling reactions. nih.gov

Table 3: Thermodynamic Data for Bicyclo[1.1.1]pentane Derivatives
CompoundParameterValueSignificanceReference
1-tert-Butylbicyclo[1.1.1]pentaneBridgehead C-H Bond Dissociation Energy (BDE)109.7 ± 3.3 kcal/molExceptionally strong for a tertiary C-H bond, indicating high thermodynamic stability and resistance to homolytic cleavage. researchgate.net researchgate.net
[1.1.1]PropellaneStrain Release Energy (ΔHr for radical addition)~ -42 kcal/molProvides a strong thermodynamic driving force for reactions that cleave the central C1-C3 bond to form BCPs. nih.gov nih.gov

Computational and Theoretical Chemistry Studies of Bicyclo 1.1.1 Pentanes

Quantum Chemical Calculations on Structural and Electronic Features

Quantum chemical calculations have been instrumental in elucidating the precise geometries, electronic structures, and inherent strain of the BCP core. These studies offer a foundational understanding of the molecule's behavior and properties.

High-level ab initio and Density Functional Theory (DFT) methods are frequently employed to investigate the structural and electronic characteristics of BCPs. researchgate.netrsc.org For the parent bicyclo[1.1.1]pentane, ab initio calculations have been used to determine its geometry with high accuracy. For instance, optimizations at the MP2 level with a correlation-consistent cc-pVTZ basis set have provided detailed structural parameters. DFT calculations are also widely used, particularly for substituted BCP derivatives, to predict stable conformations and geometric parameters. nih.gov These computational approaches are crucial for understanding the reactivity of BCPs and their precursor, [1.1.1]propellane. nih.govescholarship.org Theoretical studies using DFT have been applied to analyze non-covalent interactions on the BCP scaffold, optimizing geometries and calculating molecular electrostatic potentials to understand intermolecular forces like halogen and hydrogen bonding. nih.govresearchgate.net

Table 1: Calculated Structural Parameters of Bicyclo[1.1.1]pentane

Parameter Calculated Value Method

This table presents a key geometric parameter for a precursor to the BCP scaffold, as determined by high-level ab initio calculations.

The bonding in BCPs is unusual due to the high degree of strain and the inverted geometry at the bridgehead carbons. Computational studies have been vital in describing the unique orbital hybridization in these systems. In the highly strained precursor, [1.1.1]propellane, the orbitals of the central bridgehead-bridgehead bond are described as having high p-character. The nature of the bonding in BCPs and related strained molecules has been investigated by analyzing magnetic shielding variations, suggesting a covalent interaction involving all carbon atoms within the cage. acs.orgnih.gov The introduction of substituents, such as in 1-tert-butyl-3-iodobicyclo[1.1.1]pentane, is expected to influence the electronic nature of the scaffold, a phenomenon that can be probed computationally. nih.gov For instance, the bridgehead carbons in BCPs exhibit partial sp² character, which influences their reactivity. nih.gov

The bicyclo[1.1.1]pentane framework is characterized by significant ring strain. springernature.com Computational investigations have been crucial in quantifying this strain energy. The strain energy of the parent bicyclo[1.1.1]pentane is estimated to be 66.6 kcal/mol. acs.org DFT analysis has been used to study various non-covalent intramolecular interactions within substituted BCP derivatives. nih.govresearchgate.net These calculations help in understanding how different functional groups at the bridgehead positions interact with each other and with the cage structure itself. For example, computational studies on 2-substituted BCPs revealed that the introduction of a trigonal center does not increase the strain as much as might be expected, due to a lessening of the repulsive interaction between the bridgehead carbons (C1 and C3). proquest.com

Table 2: Calculated Strain Energies of Bicyclo[1.1.1]pentane and Related Compounds

Compound Estimated Strain Energy (kcal/mol)
Bicyclo[1.1.1]pentane 66.6 acs.org

This interactive table provides a comparison of the significant strain energy present in the BCP core and its precursor.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for mapping out the reaction pathways of BCPs, providing insights into their reactivity, and explaining observed selectivities.

Theoretical calculations have been used to predict the reaction pathways and energy profiles for various reactions involving BCPs and their precursors. DFT calculations have been employed to study the energy profiles of reactions, such as the electrophilic activation of [1.1.1]propellane. liverpool.ac.uk For instance, computational analysis of the C–C activation reaction of bicyclo[1.1.0]butanes to form BCPs supports the involvement of a triplet carbene intermediate and highlights the importance of aryl substituents in stabilizing diradical intermediates. nih.govacs.orgchemrxiv.org Furthermore, computational studies have shown that the kinetic barrier for radical addition onto [1.1.1]propellane is lower than for other radical processes, explaining its utility in generating BCP radicals. nih.gov

Table 3: Calculated Energy Barriers for Reactions Involving BCP Scaffolds

Reaction Calculated Parameter Value (kcal/mol) Computational Method
Radical Borylation of Alkyl Radical Kinetic Barrier ~15 DFT nih.gov
Radical Addition to [1.1.1]propellane Kinetic Barrier 11-13 DFT nih.gov

This table showcases how computational chemistry is used to quantify the energy barriers of key reaction steps, thereby predicting their feasibility and mechanism.

Computational studies have been instrumental in understanding and predicting the regioselectivity and stereoselectivity of reactions involving the BCP scaffold. For example, in the C–H functionalization of BCPs, computational analysis revealed that reaction at the tertiary bridgehead position is favored because the developing positive charge in the transition state can be stabilized across the entire BCP framework. springernature.com DFT calculations have also been used to rationalize the high regioselectivity observed in the ring-opening reactions of [1.1.1]propellane. researchgate.net In the context of asymmetric synthesis, theoretical models have been developed to explain the stereoinduction in reactions that form chiral BCPs, providing a basis for catalyst design and optimization. nih.govescholarship.orgresearchgate.net

Computational Validation of Experimental Observations

Computational chemistry, particularly through the use of quantum chemical calculations, serves as an indispensable tool for validating and interpreting experimental data on bicyclo[1.1.1]pentane (BCP) derivatives. Methods like Density Functional Theory (DFT) are frequently employed to predict the stable conformations and geometric parameters of substituted BCPs. These theoretical models provide a means to corroborate experimental findings, such as molecular structures determined through X-ray crystallography. nih.govacs.org

For instance, computational analyses have been performed to understand the reaction mechanisms involving BCPs. In studies of nucleophilic substitution on 1,3-diiodobicyclo[1.1.1]pentane, DFT calculations were crucial in elucidating the role of nucleophiles in stabilizing a key carbocation intermediate, which was consistent with experimental outcomes. acs.orgresearchgate.net Similarly, computational studies have successfully explained the regioselectivity of C–H functionalization reactions on BCPs, revealing that the developing positive charge in the transition state is stabilized across the entire BCP framework. springernature.com

Furthermore, computational analysis has been used to validate proposed pathways in novel synthesis methods for BCP derivatives. In a photosensitized carbene addition to bicyclo[1.1.0]butane, computational modeling supported the proposed triplet carbene intermediate's addition into the strained C–C bond. acs.org This synergy between theoretical calculations and laboratory experiments is critical for confirming reaction mechanisms and understanding the unique reactivity of these strained cage compounds. nih.gov

A comparison of calculated and experimental geometric parameters for the parent bicyclo[1.1.1]pentane molecule highlights the accuracy of modern computational methods.

Table 1: Comparison of Experimental and Calculated Geometries for Bicyclo[1.1.1]pentane

Parameter Experimental Value Calculated Value (MP2/cc-pVTZ)
C1–C3 Bond Distance 1.87 Å 1.89 Å
C1–C2 Bond Distance 1.54 Å 1.53 Å
C2–C1–C4 Angle 74.2° 73.6°

This table presents a comparison of geometric parameters for the parent bicyclo[1.1.1]pentane, demonstrating the close agreement between experimental data and high-level quantum chemical calculations.

Advanced Spectroscopic Parameter Predictions

Theoretical calculations are a powerful asset for predicting and interpreting the Nuclear Magnetic Resonance (NMR) spectra of BCP derivatives. High-level ab initio and DFT calculations can accurately predict NMR shielding constants (which relate to chemical shifts) and spin-spin coupling constants (SSCCs), providing crucial insights into the electronic structure and connectivity of these molecules. rsc.org

The calculation of these parameters is sensitive to the chosen methodology; shielding constants are primarily dependent on the basis set size, while spin-spin coupling constants are highly sensitive to the treatment of electron correlation. researchgate.net For the parent bicyclo[1.1.1]pentane, computed NMR parameters show good agreement with known experimental values. researchgate.net These predictive capabilities are vital for assigning complex spectra and confirming the structures of novel BCPs synthesized in the laboratory.

The unique, strained geometry of the BCP cage leads to unusual spin-spin coupling constants that are influenced by multiple transmission pathways (through-bond and through-space). rsc.org Computational analysis allows for the decomposition of the total coupling constant into various contributions, explaining experimentally observed values that deviate from those in typical acyclic systems. rsc.org For example, the notable long-range coupling across the BCP cage, such as the 4J(H1,H3) coupling of 18 Hz, is a result of the rigid structure that facilitates efficient transmission of spin information. scielo.org.ar Studies on 1-substituted BCPs have shown that s-hyperconjugative interactions involving the strained cage bonds are key to defining the experimental trends in these trans-cage SSCCs. scielo.org.ar

Below is a table comparing experimental and calculated NMR parameters for the parent bicyclo[1.1.1]pentane molecule, illustrating the predictive power of these theoretical methods.

Table 2: Comparison of Experimental and Calculated NMR Data for Bicyclo[1.1.1]pentane

Parameter Nuclei Experimental Value (Hz) Calculated Value (Hz)
¹J C(bridgehead)–H 164.0 165.2
¹J C(bridge)–H 154.5 154.5
²J H–C–H -10.0 -9.9
³J H(bridgehead)–H(bridge) 7.0 7.0

This table showcases the strong agreement between experimentally measured and theoretically calculated spin-spin coupling constants for the unsubstituted bicyclo[1.1.1]pentane core. rsc.orgresearchgate.netscielo.org.ar

Advanced Applications and Materials Science Contributions of Bicyclo 1.1.1 Pentanes

Bicyclo[1.1.1]pentane as a Structural Motif in Materials Science

The unique three-dimensional structure of the BCP core has been exploited to create novel materials with specific and predictable properties. Its application as a rigid linker has been investigated in supramolecular chemistry, liquid crystals, advanced polymers, and metal-organic frameworks. researchgate.net

The BCP unit is an ideal non-conjugated, rigid spacer for connecting functional motifs in supramolecular chemistry. nih.gov Its well-defined linear geometry allows for the precise spatial arrangement of appended groups, making it a valuable component in the design of molecular rods and linkers. researchgate.netresearchgate.net This structural feature is critical for building complex self-assemblies where the distance and orientation between components must be strictly controlled. nih.gov For instance, 1,3-bisethynyl-BCP derivatives have been reported as non-covalently linked molecular rods. nih.gov The rigidity of the BCP scaffold helps to minimize conformational ambiguity, which is a desirable trait in the construction of molecular devices like switches and sensors.

The incorporation of the BCP motif has been explored as a strategy to create novel liquid crystalline compounds and advanced polymers. researchgate.netacs.org In polymer science, 1,3-disubstituted BCPs have been used to create precision poly(1,3-bicyclo[1.1.1]pentane alkylene)s. researchgate.net These polymers, synthesized via acyclic diene metathesis (ADMET), exhibit higher thermal stability than linear polyethylene (B3416737). researchgate.net Research has shown that the effect of the BCP unit on polymer properties depends on its arrangement. researchgate.net When a single BCP unit is incorporated into a repeating unit, it can act as a defect, distorting polyethylene crystals and lowering the melting temperature. researchgate.net However, polymers containing a nih.govstaffane moiety, which consists of two joined BCP units, can form new crystalline morphologies. researchgate.net This work demonstrates the potential of using the BCP unit to regulate the packing order and thermal properties of polymers. researchgate.net

Table 1: Impact of BCP Units on Polymer Properties

Polymer Type Structural Feature Key Property Impact
Poly(BCP alkylene) Single BCP unit in repeating chain Acts as a defect, distorting PE crystals and decreasing melting temperature. researchgate.net
Poly(BCP alkylene) nih.govstaffane moiety (two BCP units) Forms a new crystalline morphology. researchgate.net
General BCP Polymers BCP units in backbone Exhibit higher thermal stability than linear polyethylene. researchgate.net

Functionalized BCPs are valuable linkers for the construction of metal-organic frameworks (MOFs) and coordination polymers due to their rigidity and defined geometry. researchgate.netmdpi.com Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is a key ligand used to create these structures. nih.govmdpi.com A notable example is the three-dimensional porous MOF known as ZUL-C3, or [Cu₂(bcpdc)₂(dabco)]. mdpi.com In this framework, the BCP dicarboxylate ligands connect copper paddle-wheel units, resulting in a structure with a distorted primitive cubic topology. mdpi.com Similarly, BCP-based diphosphine ligands have been developed to create straight-shaped coordination polymers. hokudai.ac.jpnih.gov For example, these ligands have been used to synthesize a europium-based coordination polymer, where the unique octa-coordination of the metal center suggests potential applications in luminescent photonic materials. hokudai.ac.jp

Table 2: Examples of BCP-Based MOFs and Coordination Polymers

BCP Linker Metal Center Resulting Structure Potential Application
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (H₂bcpdc) Copper (Cu) ZUL-C3: A 3D porous MOF with a distorted cubic structure. mdpi.com Gas and vapor adsorption. mdpi.com
BCP-diphosphine derivative Europium (Eu) A straight-shaped coordination polymer with octa-coordination. hokudai.ac.jp Luminescent photonic materials. hokudai.ac.jp
BCP-diphosphine derivative Gold (Au) A straight-shaped complex with two P atoms coordinating two Au atoms. hokudai.ac.jp Novel catalytic or material properties. hokudai.ac.jp

Functional Bicyclo[1.1.1]pentane Derivatives as Chemical Tools

The ability to functionalize the BCP core at its bridgehead positions makes it a versatile building block in synthetic chemistry. Derivatives like 1-azido-3-iodobicyclo[1.1.1]pentane and 1,3-diiodobicyclo[1.1.1]pentane are stable, crystalline solids that serve as valuable precursors for more complex structures, offering an alternative to the use of the highly reactive [1.1.1]propellane. nih.govchemrxiv.org

BCP derivatives are fundamental building blocks for creating complex molecules with three-dimensional character, a concept often termed "escaping from flatland" in drug design. nih.gov The replacement of flat aromatic rings with rigid, saturated scaffolds like BCP can significantly improve the physicochemical and pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability. nih.govacs.orgbldpharm.com The most common synthetic route to 1,3-disubstituted BCPs involves reactions with [1.1.1]propellane. thieme-connect.com However, the development of stable intermediates like 1-azido-3-iodobicyclo[1.1.1]pentane provides a modular platform for further functionalization. chemrxiv.orgresearchgate.net This precursor allows for the synthesis of diverse BCP-triazole building blocks through "click" reactions and integrated cycloaddition-Sonogashira couplings, enabling the attachment of various molecular fragments. chemrxiv.orgresearchgate.net Similarly, 1,3-diiodobicyclo[1.1.1]pentane undergoes nucleophilic substitution with various nucleophiles to afford bicyclo[1.1.1]pentylpyridinium, quinolinium, and pyrazolium (B1228807) salts, demonstrating its utility as a feedstock for novel BCP fragments. nih.gov

A two-step approach using Grignard reagents has been developed to produce versatile BCP derivatives that can be incorporated into large macrocyclic structures like porphyrinoids and calixpyrroles. nih.govresearchgate.netchemrxiv.org This methodology allows for the synthesis of a new class of calix chemrxiv.orgpyrrole (B145914) analogues where two of the traditional methylene (B1212753) bridging units are replaced by BCP units. nih.govresearchgate.net Single-crystal X-ray diffraction analyses have confirmed that the pyrrole rings in these BCP-containing macrocycles adopt 1,3-alternate or αβαβ conformations. nih.govresearchgate.net These synthetic advancements have also been used to append large porphyrin chromophores onto the BCP core, leveraging the reactivity of precursors like 1-azido-3-iodobicyclo[1.1.1]pentane. chemrxiv.org The integration of the rigid BCP scaffold into these macrocycles introduces three-dimensional complexity, which could lead to novel properties and applications in supramolecular chemistry and materials science. researchgate.net

Utility in Click Chemistry and Combinatorial Synthesis

Bicyclo[1.1.1]pentane derivatives are valuable building blocks for click chemistry and combinatorial synthesis due to their predictable geometry and reactivity. The functional groups at the bridgehead positions can be readily modified to incorporate functionalities suitable for these high-throughput synthesis methods. For instance, BCP-derived azides and terminal alkynes are excellent substrates for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. researchgate.net

A notable precursor for such applications is 1-azido-3-iodobicyclo[1.1.1]pentane, which can be synthesized and used in subsequent click reactions. researchgate.netchemrxiv.orgnih.gov The reactivity of the iodo group allows for further functionalization, while the azide (B81097) group readily participates in cycloaddition reactions. This dual functionality makes it a versatile tool for creating diverse molecular libraries. For example, the reaction of 1-azido-3-iodobicyclo[1.1.1]pentane with various alkynes can lead to the formation of 1,2,3-triazoles, which are important pharmacophores in many drug candidates. chemrxiv.orgnih.gov

The following table summarizes the utility of functionalized BCPs in click chemistry:

BCP DerivativeReactive Group(s)Application in Click ChemistryReference(s)
1-Azido-3-iodobicyclo[1.1.1]pentaneAzide, IodidePrecursor for triazole synthesis via CuAAC; the iodide allows for subsequent modifications. chemrxiv.orgnih.gov
BCP-derived terminal alkynesAlkyneReacts with azides to form triazoles, enabling the connection of the BCP core to other molecules. researchgate.net
BCP-derived azidesAzideReacts with alkynes in CuAAC reactions, providing a robust method for creating BCP-containing conjugates. researchgate.net

The rigid BCP core, when incorporated into combinatorial libraries, imparts a well-defined three-dimensional character to the molecules, which can be advantageous for exploring new chemical space and identifying potent biological probes or drug leads.

Novel Catalytic Roles (e.g., Lewis Acid Catalysis)

Recent research has uncovered novel catalytic roles for bicyclo[1.1.1]pentane derivatives and their precursors. While the BCP core itself is not typically catalytic, its unique structural and electronic properties can be harnessed in catalyst design and synthesis.

One area of significant interest is the use of Lewis acid catalysis in the synthesis of functionalized BCPs from bicyclo[1.1.0]butanes (BCBs). Various Lewis acids, such as those based on gallium, copper, and scandium, have been shown to catalyze the formal (3+2) cycloaddition reactions of BCBs with a range of substrates, leading to the efficient formation of bicyclo[2.1.1]hexane systems, which can be precursors to or structurally related to BCPs. lboro.ac.uk Furthermore, 1,3-diiodobicyclo[1.1.1]pentane (DIBCP) has been demonstrated to act as a Lewis acid catalyst itself, facilitating condensation reactions that are not achievable with traditional methods. acs.org

Photoredox catalysis has also emerged as a powerful tool for the synthesis of BCPs. nih.gov These light-mediated reactions often proceed under mild conditions and exhibit high functional group tolerance, making them suitable for late-stage functionalization of complex molecules. For instance, the photoredox-catalyzed addition of organic halides to [1.1.1]propellane provides a general route to a variety of substituted BCPs. nih.gov Additionally, iron-catalyzed cross-coupling reactions of BCP radical precursors have been developed, further expanding the synthetic toolkit for accessing these valuable scaffolds. frontiersin.orgnsf.gov

Bicyclo[1.1.1]pentanes in Pharmacophore Design and Scaffold Hopping

The rigid, non-planar structure of the BCP core makes it an attractive scaffold for pharmacophore design and scaffold hopping strategies in medicinal chemistry. Its ability to replace common chemical groups can lead to significant improvements in the pharmacological profiles of drug candidates.

Bioisosteric Replacement Strategies (e.g., for Phenyl, Tert-butyl, Alkyne Groups)

One of the most well-established applications of BCPs is their use as bioisosteres for various functional groups, including para-substituted phenyl rings, tert-butyl groups, and internal alkynes. nih.govfrontiersin.orgnih.govresearchgate.netresearchgate.netacs.orgacs.org This bioisosteric replacement can lead to improved physicochemical properties such as increased aqueous solubility, enhanced metabolic stability, and better membrane permeability, all of which are crucial for the development of effective drugs. researchgate.netacs.orgacs.orgacs.org

The following table provides a summary of BCPs as bioisosteres:

Replaced GroupAdvantage of BCP ReplacementExample Application AreaReference(s)
para-Substituted PhenylImproved solubility, metabolic stability, and three-dimensionality; reduced non-specific binding.γ-Secretase inhibitors acs.orgacs.org
Tert-butylReduced lipophilicity while maintaining steric bulk.Endothelin receptor antagonists researchgate.net
AlkyneIncreased metabolic stability and improved pharmacokinetic profile.General drug design nih.govacs.org

Impact on Molecular Conformation and Three-Dimensionality in Libraries

In the context of combinatorial libraries, the use of BCP building blocks is a powerful strategy to "escape from flatland" – the tendency for medicinal chemistry to be dominated by flat, aromatic structures. nih.gov By incorporating BCPs, chemists can generate libraries of molecules with a higher fraction of sp³-hybridized carbon atoms, which has been correlated with a higher success rate in clinical trials. The defined exit vectors of the substituents at the bridgehead positions of the BCP core allow for the precise positioning of functional groups in three-dimensional space, enabling a more thorough exploration of the chemical space around a biological target.

The structural impact of BCP incorporation is evident in X-ray crystallography studies of BCP-containing molecules, which consistently show the rigid and well-defined geometry of the BCP core. This conformational control is a key advantage of using BCPs in the design of new therapeutic agents.

Strategies for Structural Optimization and Property Modulation in Chemical Design

A prime example of this strategy is the development of a potent and orally active γ-secretase inhibitor, where the replacement of a central para-substituted fluorophenyl ring with a BCP motif led to significant improvements in passive permeability and aqueous solubility, without compromising the inhibitory potency. acs.org This modification resulted in a compound with excellent oral absorption characteristics. acs.org

The following table outlines key property modulations achieved through the use of BCPs:

PropertyEffect of BCP IncorporationRationaleReference(s)
Aqueous SolubilityGenerally increasedThe non-planar, saturated nature of the BCP core disrupts crystal packing and reduces lipophilicity compared to aromatic rings. researchgate.netacs.orgacs.org
Metabolic StabilityOften improvedThe BCP scaffold is resistant to many common metabolic pathways that affect aromatic rings, such as oxidation. frontiersin.orgresearchgate.net
Membrane PermeabilityCan be enhancedThe three-dimensional shape and reduced polarity of the BCP can facilitate passage through cell membranes. researchgate.netacs.org
Non-specific BindingTypically reducedThe replacement of flat, hydrophobic aromatic rings with the more compact and less "greasy" BCP core can minimize unwanted interactions with off-target proteins. researchgate.net

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Routes to Substituted Bicyclo[1.1.1]pentanes

A primary focus of future research is the development of more efficient, scalable, and versatile synthetic routes to substituted BCPs, moving beyond the traditional reliance on the highly strained and operationally challenging [1.1.1]propellane. chemrxiv.org While the reaction of [1.1.1]propellane with t-butyl iodide is a known route, researchers are actively seeking alternative strategies that offer broader functional group tolerance and allow for the introduction of diverse substituents at the bridgehead and bridge positions.

Emerging strategies that hold promise for the synthesis of analogues of 1-tert-butyl-3-iodobicyclo[1.1.1]pentane include:

Dibromocarbene addition to bicyclo[1.1.0]butanes : This method provides a facile route to 2,2-dibromo BCPs, which can then be further functionalized, circumventing the need for [1.1.1]propellane. chemrxiv.org

Skeletal editing of azabicyclo[2.1.1]hexanes : This innovative approach allows for the conversion of one bicyclic core to another, opening up new pathways to bridge-functionalized BCPs. escholarship.org

Radical-mediated C–H functionalization : Direct functionalization of the strong C-H bonds of the BCP core offers a streamlined approach to complex derivatives, avoiding lengthy de novo synthesis. acs.orgprinceton.edu

These novel routes will be instrumental in creating a wider array of BCP building blocks, including variations of this compound with different substitution patterns, which are crucial for fine-tuning the properties of BCP-containing molecules for specific applications.

Exploration of Underexplored Reactivity and Functionalization Patterns

The iodine atom in this compound is a key functional handle that allows for a wide range of subsequent transformations. Future research will undoubtedly focus on exploiting this reactivity to its fullest potential, particularly in the context of late-stage functionalization, a highly desirable strategy in drug discovery.

Key areas of exploration include:

Cross-coupling reactions : The iodo group is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of a vast array of aryl, alkynyl, and amino groups at the bridgehead position.

Bridge functionalization : While bridgehead functionalization is well-established, the functionalization of the three secondary bridge positions of the BCP core is an emerging field. researchgate.netnih.gov Developing methods to selectively functionalize the bridge positions of this compound would provide access to novel three-dimensional structures with unique substituent vectors, expanding the accessible chemical space for drug design. researchgate.netnih.govnih.gov

Multi-component reactions : The development of one-pot, multi-component reactions involving [1.1.1]propellane and iodo-containing radical precursors could provide rapid access to complex, multi-functionalized BCPs. scispace.com

The table below summarizes some of the promising functionalization strategies for BCPs.

Functionalization StrategyDescriptionPotential Application for this compound
Late-Stage C-H Functionalization Direct modification of C-H bonds in the final steps of a synthesis. springernature.comIntroduction of functional groups at the bridge positions of the BCP core.
Decarboxylative Cross-Coupling Coupling of carboxylic acids with other partners via C-C bond formation. pnas.orgSynthesis of BCP derivatives with diverse substituents from carboxylic acid precursors.
Photoredox Catalysis Use of light to enable redox reactions for C-C and C-heteroatom bond formation. acs.orgMild and efficient functionalization of the BCP core under visible light conditions.

Advanced Computational Studies for Predictive Design and Mechanistic Understanding

Computational chemistry is becoming an indispensable tool for understanding the unique properties of the BCP scaffold and for guiding the design of new BCP-containing molecules. Density Functional Theory (DFT) calculations, for instance, have been instrumental in elucidating the reaction mechanisms of radical additions to [1.1.1]propellane and in explaining the regioselectivity of C-H functionalization reactions. scispace.comspringernature.comnih.gov

Future computational work will likely focus on:

Predicting physicochemical properties : Accurately predicting properties such as solubility, lipophilicity, and metabolic stability for novel BCP derivatives will accelerate the design-make-test-analyze cycle in drug discovery. pnas.orgacs.org

Designing novel catalysts and reactions : Computational screening can help identify new catalysts and reaction conditions for the selective functionalization of BCPs.

Understanding non-covalent interactions : Modeling the interactions of BCP-containing molecules with biological targets can aid in the design of more potent and selective drugs.

These computational studies will provide a deeper understanding of the structure-property relationships of BCPs and will enable the rational design of new molecules with tailored functionalities.

Expansion of Non-Biological Applications in Materials Science and Chemical Engineering

The rigid, linear geometry of 1,3-disubstituted BCPs makes them attractive building blocks for a variety of non-biological applications. The term "molecular rods" is often used to describe these molecules, and they have shown promise in the construction of novel materials.

Emerging opportunities for this compound and its derivatives in materials science include:

Liquid crystals : The rigid BCP core can act as a mesogenic unit in liquid crystalline materials. escholarship.org

Coordination polymers and Metal-Organic Frameworks (MOFs) : The iodo group can be converted to other functional groups, such as phosphines or carboxylic acids, which can then be used to create rigid linkers for the construction of porous coordination polymers and MOFs with potential applications in gas storage and catalysis. nih.gov

Molecular electronics : The BCP scaffold can act as a rigid spacer in molecular wires, and its electronic properties can be tuned by the substituents at the bridgehead positions.

The development of scalable and cost-effective synthetic routes to BCP building blocks like this compound will be crucial for realizing the full potential of these applications. chemrxiv.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.